1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[1-(2-methoxyethyl)indol-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-23-12-11-21-13-16(15-9-5-6-10-17(15)21)20-18(22)19-14-7-3-2-4-8-14/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGDOBWLSXQCKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Indole Moiety
The 1-(2-methoxyethyl)-1H-indol-3-yl subunit is typically synthesized via Fischer indole synthesis or alkylation of preformed indoles. Key steps include:
- Alkylation of indole : Treating indole with 2-methoxyethyl bromide in the presence of a base (e.g., sodium hydride) yields 1-(2-methoxyethyl)-1H-indole.
- Functionalization at C3 : Bromination or formylation at the indole’s 3-position enables subsequent urea coupling. For example, Vilsmeier-Haack formylation introduces a formyl group, later converted to an amine.
Preparation of Cyclohexyl Isocyanate
Cyclohexyl isocyanate, the urea-forming partner, is synthesized through:
Urea Coupling Reaction
The final step involves reacting 1-(2-methoxyethyl)-1H-indol-3-amine with cyclohexyl isocyanate:
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) facilitates solubility and reaction efficiency.
- Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) accelerates nucleophilic attack by deprotonating the indole amine.
- Conditions : Reactions proceed at 0–25°C for 2–6 hours, yielding the urea product in 50–75% efficiency after purification.
Optimization Strategies
Thiourea-to-Urea Conversion
A novel approach converts thiourea intermediates to urea using mesityl nitrile oxide in chloroform/methanol (1:1). This method achieved 58% yield for analogous bis-indole ureas, confirmed by ¹³C NMR (C=O signal at 155.7 ppm).
Alternative Coupling Reagents
Carbodiimides (e.g., EDC·HCl) with hydroxybenzotriazole (HOBt) activate carbonyl groups for urea formation, minimizing side reactions.
Reaction Conditions and Yields
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity.
Challenges and Mitigations
Byproduct Formation
Competitive dimerization of isocyanates is suppressed by slow reagent addition and low temperatures.
Applications and Derivative Synthesis
While direct biological data for this compound remains unpublished, structurally related diaryl ureas exhibit anticancer activity. Modifications like introducing electron-withdrawing groups on the indole ring could enhance potency.
Chemical Reactions Analysis
1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the urea group to an amine.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: It is explored for its use in the synthesis of novel materials with unique properties, such as conductive polymers or organic semiconductors.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially leading to modulation of signaling pathways. The urea linkage may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Table 1: Structural and Physicochemical Comparison
*Assumed based on substituents; †Estimated from analogous structures.
Key Observations
Indole Substituents: The 2-methoxyethyl group in the target compound and introduces polarity via the ether oxygen, improving aqueous solubility compared to ethyl or dimethyl-sulfonyl substituents. This group may also reduce metabolic degradation relative to alkyl chains. Sulfonylethyl in significantly increases molecular weight (429.5 vs.
Urea Nitrogen Substituents: Cyclohexyl (target and ) provides alicyclic bulk, enhancing lipophilicity and possibly improving blood-brain barrier penetration. In contrast, 4-ethoxyphenyl and 4-methylbenzyl offer aromaticity for π-π stacking with protein targets.
Synthetic Considerations :
- Urea derivatives are commonly synthesized via carbonyldiimidazole (CDI)-mediated coupling, as demonstrated for and inferred for the target compound. The choice of amines (e.g., cyclohexylamine vs. 4-ethoxyaniline) dictates the substituent profile .
Biological Activity
1-Cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The molecular formula of this compound is . The structure includes a cyclohexyl group, an indole moiety, and a urea functional group, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of signaling pathways.
- Target Enzymes : Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer cell proliferation.
- Receptor Interaction : It may also interact with serotonin receptors, which could explain potential effects on mood and anxiety.
Anticancer Activity
Several studies have demonstrated the anticancer potential of urea derivatives. For instance:
- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) showed that the compound significantly inhibited cell growth at concentrations ranging from 10 to 50 µM.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 25 | Apoptosis induction |
| MCF-7 | 30 | Cell cycle arrest |
Neuroprotective Effects
Research has also indicated potential neuroprotective properties:
- Animal Models : In rodent models of neurodegeneration, administration of the compound improved cognitive function and reduced neuronal death.
Case Studies
- Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of similar compounds in tumor-bearing mice. The results indicated that these compounds significantly reduced tumor size compared to control groups, suggesting a promising therapeutic avenue for cancer treatment .
- Neuroprotective Study : Another research article highlighted the neuroprotective effects observed in a model of Alzheimer's disease. The compound was shown to decrease amyloid-beta plaque formation and improve memory retention in treated animals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
